molecular formula C9H10N2O2 B13275988 Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-

Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-

Cat. No.: B13275988
M. Wt: 178.19 g/mol
InChI Key: QEAIKECLDWRSCE-UHFFFAOYSA-N
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Description

Significance of Benzonitrile (B105546) Derivatives in Contemporary Organic Chemistry Research

Benzonitrile and its derivatives are a cornerstone in modern organic chemistry, serving as versatile precursors and intermediates in the synthesis of a wide array of complex molecules. ontosight.aiatamankimya.comwikipedia.org Their significance stems from the reactivity of the nitrile group, which can be transformed into various other functional groups such as amines, amides, and carboxylic acids. This chemical versatility makes them valuable building blocks in the creation of pharmaceuticals, dyes, and advanced materials. atamankimya.comontosight.ai

In the realm of pharmaceuticals, benzonitrile derivatives are integral to the synthesis of numerous therapeutic agents, including those with potential anti-inflammatory, antibacterial, or anticancer properties. ontosight.ai The unique electronic properties conferred by the nitrile group can also influence the biological activity of a molecule, making these compounds a subject of interest in medicinal chemistry. ontosight.ai Furthermore, the rigid structure of the benzene (B151609) ring combined with the polarity of the nitrile group makes benzonitrile derivatives suitable for applications in materials science, such as in the development of organic electronics and photovoltaic devices. ontosight.ai

Structural Classification and Positioning of 2-amino-5-(2-hydroxyethoxy)-benzonitrile within the Aminobenzonitrile Family

Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- belongs to the aminobenzonitrile family, a subclass of benzonitrile derivatives characterized by the presence of an amino group on the benzene ring. The position of the amino and nitrile groups relative to each other is a key structural feature. In this specific compound, the amino group is at the 2-position (ortho to the nitrile group), classifying it as an anthranilonitrile derivative. nih.gov

The aminobenzonitrile family is further diversified by the nature and position of other substituents on the aromatic ring. In the case of 2-amino-5-(2-hydroxyethoxy)benzonitrile, the 2-hydroxyethoxy group at the 5-position (para to the amino group) introduces additional functionality. The ether linkage and the terminal hydroxyl group can influence the compound's solubility, reactivity, and potential for hydrogen bonding, distinguishing it from simpler aminobenzonitriles like 2-aminobenzonitrile (B23959) or 4-aminobenzonitrile. nih.govguidechem.com The interplay of the electron-donating amino group and the electron-withdrawing nitrile group, modified by the hydroxyethoxy substituent, governs the chemical behavior of the molecule.

Historical Context of Related Substituted Benzonitrile Synthesis and Applications in Academic Research

The history of benzonitrile itself dates back to 1844, when Hermann Fehling first reported its synthesis through the thermal dehydration of ammonium (B1175870) benzoate. atamankimya.comwikipedia.org This discovery laid the groundwork for the exploration of a new class of organic compounds. Early research focused on understanding the fundamental reactivity of the nitrile group and developing new synthetic methods.

The development of synthetic routes to substituted benzonitriles has been a continuous area of research. Early methods often involved harsh reaction conditions. sciencemadness.org Over the years, more efficient and milder synthetic strategies have been developed, including the Rosenmund–von Braun reaction, which allows for the introduction of a nitrile group onto an aromatic ring. wikipedia.org The ammoxidation of toluene (B28343), a process that converts toluene directly to benzonitrile, is a significant industrial method. wikipedia.orgatamanchemicals.com

The synthesis of aminobenzonitriles, a key structural motif in the target compound, has also been an area of focus. These compounds have historically been used as intermediates in the production of dyes, pharmaceuticals, and agrochemicals. guidechem.com Research into the synthesis of substituted aminobenzonitriles, such as 2-amino-5-chlorobenzonitrile, highlights the importance of these compounds as precursors for more complex molecules, including benzodiazepine (B76468) derivatives with neurological activity. chemicalbook.com The ongoing development of novel synthetic methodologies continues to expand the accessibility and application of diverse substituted benzonitriles in academic and industrial research. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-5-(2-hydroxyethoxy)benzonitrile

InChI

InChI=1S/C9H10N2O2/c10-6-7-5-8(13-4-3-12)1-2-9(7)11/h1-2,5,12H,3-4,11H2

InChI Key

QEAIKECLDWRSCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCO)C#N)N

Origin of Product

United States

Advanced Synthetic Methodologies for Benzonitrile, 2 Amino 5 2 Hydroxyethoxy and Its Analogues

Strategic Retrosynthetic Analysis of the 2-Amino-5-(2-hydroxyethoxy)-benzonitrile Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For the 2-amino-5-(2-hydroxyethoxy)-benzonitrile scaffold, the analysis begins by identifying the key functional groups: a primary aromatic amine, a nitrile, and a hydroxyethoxy ether. The primary disconnections are made at the most synthetically accessible bonds, typically the ether linkage and the carbon-nitrogen bond of the amine.

A logical retrosynthetic approach would involve two main pathways:

Pathway A: Disconnection of the C-O ether bond (a transform known as Williamson ether synthesis) reveals 2-amino-5-hydroxybenzonitrile (B43703) and a 2-carbon electrophile such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. 2-amino-5-hydroxybenzonitrile can be further disconnected by targeting the C-NH2 bond, leading back to a precursor like 2-halo-5-hydroxybenzonitrile, or by functional group interconversion from a nitro group, suggesting 2-hydroxy-5-nitrobenzonitrile as a key intermediate.

Pathway B: An alternative disconnection targets the C-N bond of the amino group first. This suggests a precursor such as 2-halo-5-(2-hydroxyethoxy)benzonitrile, which would then undergo an amination reaction. The halo-substituted precursor can be disconnected at the ether bond, leading to 2-halo-5-hydroxybenzonitrile and a suitable hydroxyethoxy source.

Both pathways converge on common, simpler precursors like 2-hydroxy-5-nitrobenzonitrile or 2-halo-5-hydroxybenzonitrile, which serve as foundational starting materials for the forward synthesis.

Precursor Synthesis and Functional Group Interconversions for Benzonitrile (B105546) Derivatives

The synthesis of the target molecule relies on the efficient preparation of key precursors and the strategic interconversion of functional groups.

The introduction of an amino group onto the benzonitrile ring is a critical step. A common and reliable method is the reduction of a nitro group. For instance, a precursor like 2-hydroxy-4-nitrobenzonitrile can be reduced to 4-amino-2-hydroxybenzonitrile using hydrogen gas with a palladium on activated carbon catalyst. chemicalbook.com Similarly, 2-nitrobenzonitrile can be reduced to 2-aminobenzonitrile (B23959) using zinc dust in a hydrochloric acid medium. google.com

Transition metal-catalyzed reactions have also emerged as powerful tools for C-N bond formation. Nickel-catalyzed amination, for example, allows for the coupling of aryl nitriles with anilines through C-CN bond activation, providing access to diarylamines. researchgate.net While this specific reaction yields secondary amines, related catalytic systems can be adapted for the synthesis of primary amines from aryl halide precursors. The reduction of aromatic nitriles using reagents like diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride also provides a direct route to the corresponding primary amines. nih.govorganic-chemistry.org

Table 1: Comparison of Selected Amination Strategies for Aromatic Precursors
MethodPrecursor TypeReagentsKey AdvantagesReference
Nitro Group ReductionNitro-substituted AromaticH₂, Pd/C or Zn, HClHigh yield, reliable, common transformation chemicalbook.comgoogle.com
Nitrile ReductionAromatic NitrileBH₂(N(iPr)₂) / cat. LiBH₄Direct conversion of nitrile to aminomethyl group nih.gov
Nickel-Catalyzed AminationAryl NitrileAnilines, Nickel catalystDirect C-N bond formation via C-CN activation researchgate.net

The hydroxyethoxy side chain is typically introduced via an etherification reaction, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of a phenol, such as 2-amino-5-hydroxybenzonitrile, with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from a reagent like 2-chloroethanol or 2-bromoethanol.

Catalytic methods for reductive etherification have also been developed, which couple alcohols with carbonyl compounds. nih.gov While often used for generating simpler ethers, these principles can be extended to more complex systems. For instance, zeolite catalysts have demonstrated exceptional selectivity in the cross-etherification of 5-hydroxymethylfurfural with ethanol, highlighting the potential for catalytic routes in forming specific ether bonds while minimizing side reactions. ufl.edu Another approach involves the reaction of carbanions with monoperoxyacetals, offering an alternative to traditional methods based on nucleophilic oxygen. nih.gov

Table 2: Selected Methods for Etherification
MethodSubstratesReagents/CatalystReaction TypeReference
Williamson Ether SynthesisPhenol, Alkyl HalideBase (e.g., K₂CO₃, NaH)Nucleophilic Substitution (SN2) organic-chemistry.org
Zeolite-Catalyzed Cross-EtherificationAlcohol, AlcoholH-form BEA zeoliteCatalytic Condensation ufl.edu
Reductive EtherificationPhenol, AldehydeInCl₃, Et₃SiHCatalytic Reductive Coupling nih.gov

Multi-Component and One-Pot Synthetic Approaches in Benzonitrile Chemistry

To enhance synthetic efficiency, reduce waste, and simplify purification processes, multi-component and one-pot reactions are increasingly employed. The Strecker reaction, a classic three-component reaction between an aldehyde, an amine, and a cyanide source, provides a direct route to α-aminonitriles. This methodology can be adapted for the synthesis of complex benzonitrile analogues in a single step.

One-pot procedures that combine several transformations are also highly valuable. For example, various alcohols, aldehydes, and primary amines can be converted into the corresponding nitriles in a single pot using trichloroisocyanuric acid (TCCA) as an oxidant in aqueous ammonia. organic-chemistry.org Similarly, tandem reactions, such as the synthesis of quinazolinones from 2-aminobenzonitriles using an alcohol-water system catalyzed by cobalt, demonstrate how a simple starting material can be elaborated into a more complex heterocyclic system in one operation. acs.org The development of one-pot syntheses of 2-aminoquinoline derivatives from acetonitrile further showcases the power of these streamlined approaches. rsc.org

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov In benzonitrile synthesis, this involves using safer solvents, minimizing waste through high atom economy, and employing catalytic rather than stoichiometric reagents. yale.eduepa.gov

A notable advancement is the use of ionic liquids as recyclable agents in the synthesis of benzonitrile from benzaldehyde. researchgate.netrsc.orgrsc.org In one reported system, an ionic liquid acts simultaneously as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying product isolation. researchgate.netrsc.org This process achieves 100% conversion and yield and allows for the easy recovery and reuse of the ionic liquid. researchgate.netrsc.orgrsc.org Other environmentally benign protocols include the development of aqueous synthesis methods, which reduce the reliance on volatile organic solvents. mdpi.com The use of non-toxic cyanide sources, such as potassium ferrocyanide in palladium-catalyzed cyanations, further contributes to the greening of benzonitrile synthesis. organic-chemistry.org

Table 3: Green Chemistry Approaches in Benzonitrile Synthesis
Green PrincipleApplication in Benzonitrile SynthesisExampleReference
Safer Solvents/AuxiliariesUse of ionic liquids as recyclable reaction mediaSynthesis of benzonitrile from benzaldehyde using a hydroxylamine-based ionic liquid researchgate.netrsc.org
CatalysisReplacing stoichiometric reagents with catalytic amounts of metal complexes or organocatalystsPd-catalyzed cyanation using low catalyst loadings organic-chemistry.org
Prevention of WasteDevelopment of one-pot and multi-component reactions to reduce intermediate isolation and purification stepsOne-pot, three-component Strecker reaction for α-aminonitriles
Use of Less Hazardous ReagentsReplacing toxic cyanide sources with safer alternativesUse of potassium ferrocyanide instead of KCN or NaCN organic-chemistry.org

Stereoselective Synthesis of Chiral 2-Amino-5-(2-hydroxyethoxy)-benzonitrile Analogues

While the parent compound, 2-amino-5-(2-hydroxyethoxy)-benzonitrile, is achiral, the synthesis of chiral analogues is of great interest for applications in drug discovery. Asymmetric synthesis aims to control the formation of stereocenters to produce a single enantiomer of a chiral molecule.

The catalytic asymmetric synthesis of chiral α,α-dialkyl aminonitriles has been achieved through the reaction of cyanoketimines with enals, providing direct access to complex structures that are not easily accessible via the traditional Strecker reaction. westlake.edu.cn Another powerful strategy involves the atroposelective synthesis of axially chiral benzonitriles. This has been accomplished through a dynamic kinetic resolution process using N-heterocyclic carbenes as organocatalysts, starting from racemic 2-arylbenzaldehydes. nih.gov This method controls the chirality during the formation of the nitrile group itself, affording axially chiral products in high yields and enantioselectivities. nih.gov Such strategies could be applied to precursors of the target scaffold to introduce chirality, for example, by creating analogues with a chiral side chain attached to the amino group or by constructing an axially chiral biaryl system.

Catalytic Enantioselective Transformations utilizing Related Aminoethanol Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a compound can dramatically influence its biological activity. For analogues of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-, which contains a chiral center if the aminoethanol side chain is further substituted, catalytic enantioselective transformations are crucial for producing optically pure isomers. Research into related amino and cyano-containing compounds demonstrates various powerful strategies to achieve high enantioselectivity.

Organocatalysis, in particular, has emerged as a robust tool for these transformations. For instance, the enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles has been accomplished using cinchona alkaloid catalysts. nih.gov This reaction proceeds through a tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov The choice of catalyst was found to be critical, with different cinchona derivatives yielding significantly different enantiomeric excesses (ee). This highlights a key principle in asymmetric catalysis: the catalyst structure must be finely tuned to the specific substrate to achieve optimal stereocontrol.

A study on the asymmetric Mannich-type reaction of glyoxylate cyanohydrin with N-Boc-imines employed sterically-tuned aminobenzothiadiazine organocatalysts. kyoto-u.ac.jp This method afforded chiral α-keto-β-amino acid equivalents with excellent yields and stereoselectivities. kyoto-u.ac.jp The success of this system relies on a proposed transition state where the catalyst activates both the nucleophile and the imine through hydrogen bonding. kyoto-u.ac.jp The ability to achieve stereodivergent synthesis, producing different diastereomers by simply modifying the catalyst, offers significant flexibility in accessing a range of chiral building blocks. kyoto-u.ac.jp

The table below summarizes the performance of different catalysts in an exemplary enantioselective reaction, showcasing the impact of the catalyst on yield and enantioselectivity.

Table 1: Catalyst Performance in the Enantioselective Synthesis of Dihydropyrano[2,3-c]pyrazoles

Entry Catalyst Solvent Yield (%) Enantiomeric Excess (ee, %)
1 Quinine CH₂Cl₂ 80 23
2 Cupreine CH₂Cl₂ 92 96
3 Cupreine Toluene (B28343) 85 88
4 Cupreine THF 90 90

Data sourced from a study on the enantioselective synthesis of biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. nih.gov

These methodologies, while not applied directly to Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-, provide a clear roadmap for developing synthetic routes to its chiral analogues. The principles of catalyst selection, reaction optimization, and mechanistic understanding are directly transferable.

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

One of the primary goals in scaling up is to maximize yield and purity while minimizing cost and waste. For the synthesis of benzonitrile derivatives, several strategies have been explored. A green synthetic route for benzonitrile itself was developed using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent. rsc.org This approach eliminated the need for a metal salt catalyst and simplified the purification process, as the ionic liquid could be easily recovered and recycled. rsc.org Under optimal conditions, this method achieved a 100% yield of benzonitrile, demonstrating a significant process improvement applicable to the synthesis of more complex analogues. rsc.org

Catalyst efficiency is another critical factor. In some asymmetric syntheses, the catalytic system has been shown to be scalable even with low catalyst loading, which is economically advantageous. kyoto-u.ac.jp In other cases, novel catalysts have been developed specifically to improve yields on a larger scale. For example, the use of Fe₃O₄@SiO₂ nanoparticles as a catalyst in the synthesis of 2-amino-5-carboethoxy-4-hydroxypyrimidine nearly doubled the reaction yield compared to the conventional method. scispace.com

Furthermore, the practicability of a synthetic protocol for large-scale preparation is a significant advantage. A biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives proved suitable for larger scales, where using just 2 mol% of the catalyst was sufficient to produce the product in gram quantities with high yield and enantioselectivity. nih.gov

The following table outlines key areas of focus for process optimization and provides examples of successful strategies from related syntheses.

| Yield Improvement | Low conversion of starting materials to product. | Introduction of heterogeneous nanocatalysts (e.g., Fe₃O₄@SiO₂). scispace.com | Yield increased from ~70% to 95%. scispace.com |

By carefully considering these factors, the laboratory synthesis of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- and its analogues can be efficiently optimized for the production of larger quantities required for further research and development.

Reactivity and Mechanistic Investigations of Benzonitrile, 2 Amino 5 2 Hydroxyethoxy

Nucleophilic and Electrophilic Reactivity Profiles of the Benzonitrile (B105546), Amine, and Hydroxyethoxy Functionalities

The chemical behavior of "Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-" is characterized by the distinct nucleophilic and electrophilic nature of its functional groups.

Benzonitrile Group: The nitrile (-C≡N) group significantly influences the molecule's reactivity. The carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom. libretexts.org This makes it susceptible to attack by nucleophiles. Conversely, the nitrogen atom possesses a lone pair of electrons, rendering it weakly nucleophilic.

Amine Group: The primary amino (-NH2) group is a strong activating group and is nucleophilic due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in reactions such as aza-Michael additions. cardiff.ac.uk The amino group is an ortho, para-director in electrophilic aromatic substitution reactions, meaning it directs incoming electrophiles to the positions ortho and para to itself. rsc.org

Hydroxyethoxy Group: The hydroxyethoxy [-O(CH2)2OH] group contains two oxygen atoms with lone pairs, making it nucleophilic. The hydroxyl group's oxygen is generally more nucleophilic than the ether oxygen. This group is also an ortho, para-director in electrophilic aromatic substitution, further activating the aromatic ring. stackexchange.comresearchgate.net The presence of both the amino and hydroxyethoxy groups, which are both electron-donating, enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

The interplay of these functional groups is summarized in the following table:

Functional GroupPredominant CharacterKey Reactive Site(s)Influence on Aromatic Ring
Benzonitrile Electrophilic (at C), Weakly Nucleophilic (at N)Nitrile CarbonDeactivating
Amine NucleophilicNitrogen AtomActivating, Ortho, Para-Directing
Hydroxyethoxy NucleophilicHydroxyl Oxygen, Ether OxygenActivating, Ortho, Para-Directing

Reaction Pathways Involving the Nitrile Group (e.g., Hydration, Cycloaddition)

The nitrile group of aminobenzonitriles is a versatile functional group that can undergo a variety of transformations.

Hydration: The hydration of nitriles to produce primary amides is a fundamental chemical transformation. nii.ac.jp This reaction can be catalyzed by acids, bases, or metal complexes. For instance, nickel-catalyzed transfer hydration has been shown to be effective for a range of aromatic and heteroaromatic nitriles. nii.ac.jp In the context of "Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-", the nitrile group could be hydrolyzed to the corresponding amide, a valuable intermediate in organic synthesis.

Cycloaddition: The nitrile group can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. wikipedia.org For example, [2+2+2] cycloadditions involving nitriles are an efficient way to synthesize substituted pyridines. rsc.org Additionally, 1,3-dipolar cycloadditions with in situ generated nitrile oxides can lead to the formation of five-membered heterocyclic rings like isoxazolines. nih.gov These reactions provide a pathway to complex heterocyclic structures from readily available aminobenzonitriles.

Transformations of the Aromatic Ring System (e.g., Substitution Reactions)

The aromatic ring of "Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-" is activated towards electrophilic substitution due to the presence of the electron-donating amino and hydroxyethoxy groups. msu.edu

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.comyoutube.com The amino and hydroxyethoxy groups direct incoming electrophiles to the ortho and para positions. Given the substitution pattern of the molecule, the primary sites for further substitution would be the positions ortho to the amino group and ortho to the hydroxyethoxy group. Typical EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. libretexts.org For example, nitration of an activated benzene (B151609) ring can be achieved using nitric acid in the presence of sulfuric acid. libretexts.org

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present and the ring is sufficiently activated by strong electron-withdrawing groups. wikipedia.orglibretexts.org For SNAr to occur on this molecule, a leaving group would need to be introduced, and the reaction is generally favored by electron-withdrawing substituents in the ortho or para positions to the leaving group. youtube.comyoutube.com

Mechanistic Studies of Aza-Michael Addition and Intramolecular Annulation Reactions for Aminobenzonitriles

2-Aminobenzonitriles are valuable precursors for the synthesis of quinoline (B57606) derivatives through a sequence of aza-Michael addition and intramolecular annulation.

Aza-Michael Addition: The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net In the case of 2-aminobenzonitriles, the amino group acts as the nucleophile. The reaction can be promoted by either a base or a Lewis acid. cardiff.ac.ukthieme-connect.com A proposed mechanism involves the deprotonation of the amine, which then attacks the β-carbon of the activated alkyne or ynone. cardiff.ac.uk

Intramolecular Annulation: Following the aza-Michael addition, the resulting intermediate can undergo an intramolecular cyclization, or annulation, where the nitrogen attacks the nitrile carbon. This cyclization leads to the formation of a six-membered ring, which, after tautomerization and protonation, yields the highly substituted 4-aminoquinoline (B48711) product. cardiff.ac.ukthieme-connect.com This one-pot reaction is highly atom-economical and provides a straightforward route to a diverse range of quinoline derivatives. cardiff.ac.uk The intramolecular annulation can also be influenced by the reaction conditions and the nature of the substituents on the aminobenzonitrile. rsc.org

A general mechanistic pathway is depicted below:

Step 1: Base-promoted deprotonation of the amine.

Step 2: Nucleophilic attack of the amine on the activated alkyne (Aza-Michael addition).

Step 3: Intramolecular cyclization of the intermediate onto the nitrile group.

Step 4: Aromatization to form the final quinoline product.

Radical Chemistry and Photoredox Catalysis in Benzonitrile Functionalization

Recent advancements in synthetic chemistry have highlighted the utility of radical reactions and photoredox catalysis for the functionalization of benzonitriles. acs.orgnih.govbeilstein-journals.org

Radical Reactions: The benzonitrile moiety can undergo reactions with radical species. For instance, benzonitrile radical cations have been shown to react with unsaturated molecules like ethylene (B1197577) and acetylene. researchgate.netacs.org The cyano group can also act as a radical acceptor in cascade reactions, enabling the construction of complex cyclic structures. rsc.orglibretexts.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and other transformations under mild conditions. nih.gov In the context of benzonitriles, photoredox catalysis can be employed for various functionalizations. For example, the α-arylation of amines has been achieved through the coupling of α-amino radicals with benzonitrile derivatives. acs.org Furthermore, photoredox-catalyzed methods have been developed for the arylation of isonitriles to produce benzamides, showcasing the versatility of this approach. beilstein-journals.org These methods often involve the generation of radical intermediates through single-electron transfer processes mediated by a photocatalyst. nih.gov

The following table provides a summary of reagents and conditions for selected photoredox-catalyzed reactions involving benzonitrile derivatives.

Reaction TypeSubstratesCatalyst/ReagentsConditionsProduct Type
α-Arylation of AminesAmines, Benzonitrile derivativesPhotoredox catalystVisible lightα-Aryl amines
Arylation of IsonitrilesIsonitriles, Diaryliodonium saltsRu-based photoredox catalystBlue light irradiationBenzamides
C-H CyanationAromatic C-H bondsPhotoredox catalyst, TMSCNRoom temperature, visible lightCyanated arenes

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy would be the primary method for elucidating the precise molecular structure of "Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-". Analysis of the ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of multi-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, such as those on the aromatic ring and within the hydroxyethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the substitution pattern on the benzonitrile (B105546) ring and the connection of the hydroxyethoxy group.

A hypothetical data table for the NMR characterization would resemble the following:

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)HMBC Correlations
Aromatic Ring
C1-Calculated ValueH3, H6
C2-Calculated ValueH3, H6, NH₂
NH₂Observed Value-C2, C3
C3Observed ValueCalculated ValueH6, C1, C2, C5
C4-Calculated ValueH3, H6
C5-Calculated ValueH6, O-CH₂
C6Observed ValueCalculated ValueH3, C2, C4, C5
CN-Calculated ValueH3, H6
Hydroxyethoxy Side Chain
O-CH₂Observed ValueCalculated ValueC5, CH₂-OH
CH₂-OHObserved ValueCalculated ValueO-CH₂, OH
OHObserved Value-CH₂-OH

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would be employed to identify the characteristic functional groups present in the molecule and to gain insights into its conformational properties.

FT-IR Spectroscopy: Would show characteristic absorption bands for the amino (N-H stretching), hydroxyl (O-H stretching), nitrile (C≡N stretching), and ether (C-O-C stretching) functional groups, as well as aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrations, with the non-polar nitrile and aromatic ring vibrations often producing strong signals.

A representative data table for vibrational spectroscopy would include:

Wavenumber (cm⁻¹)Vibrational ModeTechnique
Expected RangeN-H stretching (amino group)FT-IR, Raman
Expected RangeO-H stretching (hydroxyl group)FT-IR, Raman
Expected RangeAromatic C-H stretchingFT-IR, Raman
Expected RangeAliphatic C-H stretchingFT-IR, Raman
Expected RangeC≡N stretching (nitrile group)FT-IR, Raman
Expected RangeAromatic C=C stretchingFT-IR, Raman
Expected RangeC-O-C stretching (ether linkage)FT-IR, Raman
Expected RangeC-O stretching (hydroxyl group)FT-IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS would be utilized to determine the exact molecular weight and to confirm the elemental composition of "Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-". The high mass accuracy of this technique allows for the unambiguous determination of the molecular formula. Furthermore, fragmentation analysis (MS/MS) would provide valuable structural information by identifying characteristic fragment ions, which would corroborate the structure elucidated by NMR.

A summary of expected HRMS data would be presented as follows:

IonCalculated m/zObserved m/zFormula
[M+H]⁺Calculated ValueObserved ValueC₉H₁₁N₂O₂
Major Fragments
[M+H - CH₂O]⁺Calculated ValueObserved ValueC₈H₉N₂O
[M+H - C₂H₄O]⁺Calculated ValueObserved ValueC₇H₇N₂O

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Moreover, it would reveal the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the solid-state architecture.

Key crystallographic data would be tabulated in a format similar to this:

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Measured Value
b (Å)Measured Value
c (Å)Measured Value
α (°)Measured Value
β (°)Measured Value
γ (°)Measured Value
Volume (ų)Calculated Value
ZCalculated Value
Key Intermolecular Interactions
Hydrogen Bond (Donor-Acceptor)Distance (Å)
e.g., N-H···OMeasured Value
e.g., O-H···NMeasured Value

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy would be used to investigate the electronic transitions within the molecule. The absorption maxima (λmax) would be indicative of the chromophores present, primarily the substituted benzonitrile system. The position and intensity of these absorptions provide insights into the electronic structure and conjugation within the molecule.

A table summarizing the UV-Vis data would appear as:

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
e.g., MethanolObserved ValueCalculated Valuee.g., π → π
e.g., CyclohexaneObserved ValueCalculated Valuee.g., n → π

Computational Chemistry and Theoretical Modeling of Benzonitrile, 2 Amino 5 2 Hydroxyethoxy

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For Benzonitrile (B105546), 2-amino-5-(2-hydroxyethoxy)-, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state and to calculate its fundamental vibrational frequencies. nih.govatlantis-press.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Global Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

While specific values for Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- are not available, studies on similar benzonitrile derivatives show that the HOMO and LUMO are typically delocalized over the π-systems of the aromatic rings. nih.govnih.gov An analysis would likely reveal a HOMO-to-LUMO transition being a π–π* electronic transition. nih.gov

Table 1: Hypothetical Global Reactivity Parameters for Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- (Note: These are representative values based on similar compounds and are for illustrative purposes only, as specific experimental or calculated data is unavailable.)

ParameterSymbolFormulaHypothetical Value
HOMO EnergyEHOMO--6.2 eV
LUMO EnergyELUMO--2.1 eV
Energy GapΔEELUMO - EHOMO4.1 eV
Ionization PotentialI-EHOMO6.2 eV
Electron AffinityA-ELUMO2.1 eV
Chemical Hardnessη(I - A) / 22.05 eV
Global SoftnessS1 / η0.488 eV⁻¹
Electronegativityχ(I + A) / 24.15 eV
Electrophilicity Indexωχ² / (2η)4.20 eV

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing insight into the distribution of electrons. This analysis helps identify which atoms are electron-rich or electron-deficient.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It is plotted on the molecule's electron density surface, using a color scale to denote electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). Green and yellow represent intermediate or neutral potential. nih.gov For Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-, an MEP map would likely show negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atoms of the hydroxyethoxy group, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected around the amino group's hydrogen atoms and the hydroxyl proton. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-, MD simulations would be invaluable for understanding its conformational flexibility, particularly the rotation around the single bonds of the hydroxyethoxy side chain. By simulating the molecule's behavior in a virtual box, often with explicit solvent molecules like water, researchers can observe its preferred shapes (conformations) and how it interacts with its environment. These simulations can reveal stable conformers and the energy barriers between them, which is crucial for understanding how the molecule might bind to a biological target. Furthermore, MD can elucidate the role of solvent in stabilizing certain conformations through interactions like hydrogen bonding.

In Silico Synthetic Accessibility Prediction and Route Planning

Computational tools can predict the ease of synthesizing a chemical compound. In silico synthetic accessibility scores are calculated based on factors like structural complexity, the number of stereocenters, and the presence of rare or difficult-to-form chemical motifs. Route planning algorithms can then propose potential synthetic pathways by working backward from the target molecule (retrosynthesis), identifying readily available starting materials and known chemical reactions. For Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-, these tools could help chemists design the most efficient and cost-effective manufacturing process.

Theoretical Structure-Activity Relationship (SAR) Studies via Molecular Docking

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods, especially molecular docking, are central to modern SAR investigations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our benzonitrile derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity.

For Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-, a docking study would involve selecting a relevant biological target (e.g., a specific kinase or receptor). The simulation would then explore how the molecule fits into the receptor's active site, identifying key interactions such as:

Hydrogen bonds: Likely involving the amino group, the hydroxyl group, and the ether oxygen.

Hydrophobic interactions: Involving the benzene (B151609) ring.

Pi-stacking: Possible interactions between the aromatic ring of the ligand and aromatic amino acid residues (like Phenylalanine, Tyrosine, or Tryptophan) in the receptor.

By analyzing these interactions, researchers can rationalize the molecule's biological activity and predict how modifications to its structure might improve its potency or selectivity, guiding the design of more effective analogues. nih.govijpsonline.com

Predictive Modeling of Spectroscopic Data (e.g., Calculated NMR Shifts, Vibrational Frequencies)

Computational modeling serves as a powerful tool in modern chemistry for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. Through methods like Density Functional Theory (DFT), researchers can calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for confirming molecular structures, assigning experimental spectra, and understanding the electronic environment of the molecule.

While detailed research findings and data tables for this specific compound are absent from the current body of scientific literature, the general principles of such analyses are well-established. For instance, studies on structurally related aminobenzonitrile derivatives utilize computational methods to correlate calculated vibrational modes with experimentally observed IR and Raman spectra. researchgate.netnih.govatlantis-press.com These analyses often involve a detailed assignment of vibrational modes, such as the characteristic C≡N nitrile stretch, N-H stretches of the amino group, and various aromatic ring vibrations. researchgate.netresearchgate.net

In a hypothetical computational study for Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- , the resulting data would be presented as follows:

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts. This table would list the predicted chemical shifts (in ppm) for each unique hydrogen and carbon atom in the molecule. The calculations would typically be referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 2: Hypothetical Calculated Vibrational Frequencies. This table would present the predicted vibrational frequencies (in cm⁻¹) and their corresponding intensities. The assignments would describe the nature of the vibration, such as stretching (ν), bending (δ), or torsional modes of the functional groups (e.g., ν(C≡N), ν(O-H), ν(N-H), C-H aromatic stretches).

Without dedicated computational research on Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- , the generation of accurate, specific data tables for its predicted spectroscopic properties is not possible. The execution of such a study would be required to populate these tables and provide a detailed analysis of its theoretical spectroscopic profile.

Synthetic Utility As a Precursor and Building Block

Incorporation of Benzonitrile (B105546), 2-amino-5-(2-hydroxyethoxy)- into Heterocyclic Scaffolds

The unique arrangement of functional groups in Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- makes it an ideal starting material for the synthesis of various heterocyclic scaffolds. The ortho-disposed amino and nitrile groups on the benzene (B151609) ring are particularly suited for cyclization reactions to form fused ring systems.

Quinazolines and their derivatives are a critical class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, making their synthesis a focal point in medicinal chemistry. mdpi.comresearchgate.net The 2-aminobenzonitrile (B23959) moiety is a well-established precursor for constructing the quinazoline (B50416) skeleton. scielo.br

One common synthetic strategy involves the reaction of a 2-aminobenzonitrile derivative with dimethylformamide-dimethylacetal (DMF-DMA). This reaction forms an intermediate which can then be cyclized with various arylamines to yield 4-amino-quinazoline derivatives. scielo.br Another powerful method is the [4+2] annulation reaction between 2-aminobenzonitriles and N-benzyl cyanamides, which can be mediated by acid to produce 2-amino-4-iminoquinazolines. mdpi.com Furthermore, palladium-catalyzed, three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a versatile route to diverse quinazoline structures. organic-chemistry.org

The presence of the 2-amino-5-(2-hydroxyethoxy)benzonitrile structure allows it to readily participate in these and other established synthetic routes to quinazolines, where the hydroxyethoxy group can be retained or modified to influence the final product's properties. organic-chemistry.orgnih.gov The classical synthesis of quinazolinones, which also exhibit significant biological properties, can be achieved through methods like the acid-catalyzed condensation of N-acylanthranilic acids with primary amines. google.com While starting from an anthranilic acid, this highlights the importance of the core structure that can be accessed from 2-aminobenzonitrile precursors.

Table 1: Selected Synthetic Methods for Quinazoline Derivatives from 2-Aminobenzonitriles

Method Reagents Product Type

The functional groups of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- also enable its use in the synthesis of other important nitrogen-containing heterocycles like oxazolines and thiazoles.

Oxazolines: 2-Oxazolines are prevalent structural motifs in bioactive molecules and are synthetically valuable as protecting groups and chiral ligands. nih.gov A primary route to 2-oxazolines is the dehydrative cyclization of N-(2-hydroxyethyl)amides. nih.gov The amine and hydroxyethoxy groups of the title compound can be envisioned to participate in such a transformation. First, the amino group could be acylated, followed by an acid-promoted cyclization where the hydroxyl group is activated as a leaving group, forming the oxazoline (B21484) ring. nih.gov Another established method involves the reaction of nitriles with amino alcohols, often catalyzed by copper complexes, which directly converts the nitrile and a separate amino alcohol into a 2-substituted oxazoline. organic-chemistry.org

Thiazoles: Thiazole (B1198619) derivatives are known for a wide range of biological activities. derpharmachemica.comnih.gov The Cook-Heilbron thiazole synthesis is a classic method for forming 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates. wikipedia.org The α-aminonitrile structural element is present in Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-, suggesting its potential application in this type of cyclization. Another fundamental approach is the Hantzsch thiazole synthesis, which typically involves the condensation of α-haloketones with thioamides. derpharmachemica.comorganic-chemistry.org While not a direct application of the title compound's existing structure, its functional groups could be modified to create intermediates suitable for the Hantzsch synthesis.

Role in the Construction of Complex Organic Molecules for Research Purposes

The bifunctional nature of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- makes it a valuable building block for constructing diverse and complex molecular architectures for research, particularly in medicinal chemistry. The presence of multiple reaction sites—the nucleophilic amine, the electrophilic nitrile carbon (after activation), and the versatile hydroxyl group—allows for sequential and controlled modifications. uni-muenster.de

This strategic positioning of functional groups enables its use in combinatorial chemistry and the generation of libraries of compounds. For instance, the primary amine can serve as an attachment point for various pharmacophores, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form heterocycles. The hydroxyethoxy side chain provides a flexible linker and a site for further functionalization, which can be used to modulate properties like solubility and bioavailability.

Derivatization Strategies for Modifying the Hydroxyethoxy and Amine Functionalities

The primary amine and the terminal hydroxyl group of the hydroxyethoxy side chain in Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- are readily amenable to a variety of chemical modifications. These derivatization strategies are crucial for fine-tuning the molecule's properties for specific applications.

Amine Functionalization: The aromatic amino group is nucleophilic and can undergo a range of standard transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce a variety of substituents and is also used in metabolite analysis. nih.govnih.gov

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

Hydroxyethoxy Functionalization: The primary hydroxyl group can be modified through:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid, depending on the reaction conditions and oxidizing agent used.

These derivatization reactions allow for the systematic modification of the molecule's steric and electronic properties, which is a key strategy in drug discovery and materials science. nih.gov

Table 2: Potential Derivatization of Functional Groups

Functional Group Reaction Type Reagent Example Product Functional Group
Aromatic Amine Acylation Acetic Anhydride Amide nih.gov
Aromatic Amine Reductive Amination Benzaldehyde, NaBH₄ Secondary Amine
Hydroxyl Esterification Acetyl Chloride Ester
Hydroxyl Etherification Methyl Iodide, NaH Ether
Hydroxyl Oxidation PCC Aldehyde

Applications as Ligands in Organometallic Chemistry and Catalysis

Nitriles are versatile ligands in coordination and organometallic chemistry, capable of binding to metal centers through the nitrogen lone pair in an "end-on" fashion. nih.gov Substituted benzonitriles, in particular, have been used to synthesize a variety of metal complexes. ua.ac.be

Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- possesses multiple potential coordination sites: the nitrile nitrogen, the amino nitrogen, and the hydroxyl oxygen. This allows it to function as a potentially polydentate ligand.

Nitrile Coordination: The nitrile group can act as a σ-donor, and the degree of π-back-donation from the metal can be influenced by the other substituents on the aromatic ring. nih.govua.ac.be

Chelation: The ortho-amino group, along with the nitrile, could potentially form a chelate ring with a metal center. Similarly, the hydroxyethoxy side chain offers the possibility of chelation involving the hydroxyl oxygen and the amino nitrogen, forming a stable five- or six-membered ring with a coordinated metal.

The ability to form stable complexes makes this compound and its derivatives potential candidates for use in catalysis, where the ligand framework can be tailored to influence the catalytic activity and selectivity of the metal center. nih.gov

Applications in Materials Science and Polymer Chemistry Research

Exploration as a Monomer or Co-monomer in Polymer Synthesis

There is no available research in scientific journals or conference proceedings that documents the use of "Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-" as a monomer or co-monomer in polymerization reactions. The presence of a primary amine and a hydroxyl group offers theoretical reactive sites for polycondensation or polyaddition reactions, while the nitrile group could potentially be involved in or be used to functionalize polymers. However, no studies have been found that investigate its reactivity, polymerization kinetics, or the properties of any resulting polymers.

Integration into Functional Materials with Tunable Properties

Similarly, the scientific literature lacks reports on the integration of "Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-" into functional materials. There is no specific research on its potential for creating materials with tunable properties such as Aggregation-Induced Emission (AIE) or for applications as optical materials. While the benzonitrile (B105546) scaffold is a common component in AIE-active molecules, the specific contribution and effect of the 2-amino and 5-(2-hydroxyethoxy) substituents on the photophysical properties of any derived materials have not been investigated or reported.

Research into Covalent Organic Frameworks (COFs) and other Porous Materials

The synthesis of Covalent Organic Frameworks (COFs) often relies on monomers with specific geometries and reactive groups to form extended, porous, and crystalline structures. The amine and nitrile functionalities present in "Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-" are commonly employed in the construction of COFs. For instance, amino groups can react with aldehydes to form imine-linked COFs, and nitrile groups can undergo trimerization to form triazine-linked frameworks. However, a comprehensive search of the literature did not yield any studies where "Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-" was used as a building block or precursor for the synthesis of COFs or any other porous materials. The potential utility of this specific compound in the design and synthesis of functional porous materials remains an unexplored area of research.

Emerging Research Directions and Future Outlook

Exploration of New Reaction Methodologies for Functionalization

The development of novel and efficient synthetic routes to functionalized benzonitriles is a continuous endeavor in organic chemistry. For a molecule like Benzonitrile (B105546), 2-amino-5-(2-hydroxyethoxy)-, research is likely to focus on methodologies that allow for the selective modification of its functional groups and the aromatic ring.

One promising area is the exploration of C-H bond functionalization . This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical approach to synthesis. For instance, cobalt-N-heterocyclic carbene catalysts have been successfully employed for the ortho C-H alkylation and arylation of pivalophenone N-H imines, which can then be converted to ortho-substituted benzonitriles. scispace.com A similar approach could be envisioned for the targeted functionalization of the aromatic ring of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-.

Another area of interest is the development of novel catalytic systems for the synthesis of the core benzonitrile structure. While traditional methods for synthesizing substituted benzonitriles exist, such as the dehydration of benzamides or the Rosenmund–von Braun reaction google.com, newer methods are constantly being explored. For example, the cyclotrimerization of benzonitriles using catalytic systems composed of titanium chlorido complexes and magnesium has been reported to produce 2,4,6-triaryl-1,3,5-triazines. researchgate.net Research into catalysts that can tolerate the various functional groups present in Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- would be highly valuable.

The synthesis of analogues with different ether linkages is also an important research direction. For instance, a general synthetic strategy for 2,3-dialkoxyphenazine derivatives involves the Buchwald–Hartwig coupling of a substituted 4,5-dialkoxy-2-nitroaniline with a bromo-nitrobenzene derivative. nih.gov A similar strategy could be adapted to synthesize a variety of 5-alkoxy-2-aminobenzonitriles, including the hydroxyethoxy derivative.

A plausible synthetic route to Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- could involve the reaction of 2-amino-5-hydroxybenzonitrile (B43703) with 2-chloroethanol (B45725) in the presence of a base. The starting 2-amino-5-hydroxybenzonitrile can be prepared from commercially available precursors through established methods.

StepReactionReagents and Conditions
1Nitration of 4-hydroxybenzonitrileHNO3, H2SO4
2Reduction of 4-hydroxy-3-nitrobenzonitrileFe, HCl or H2, Pd/C
3Etherification of 2-amino-5-hydroxybenzonitrile2-chloroethanol, K2CO3, acetone, reflux

Advanced Spectroscopic Techniques for in situ Mechanistic Studies

Understanding the mechanisms of reactions involving Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- is crucial for optimizing reaction conditions and developing new transformations. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions, known as in situ spectroscopy, are becoming increasingly important in this regard.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout a chemical reaction. nih.govyoutube.com By monitoring changes in the vibrational frequencies of the cyano, amino, and hydroxyl groups, researchers can gain insights into reaction kinetics and mechanisms. For example, in situ FTIR has been used to monitor electrochemically controlled organic reactions, providing valuable mechanistic information. rsc.org This technique could be applied to study the functionalization reactions of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique for mechanistic studies. wiley.comnih.gov It provides detailed structural information about species in solution and can be used to identify transient intermediates that are not observable by other methods. High-pressure NMR tubes now allow for the study of reactions under non-ambient conditions, expanding the scope of in situ NMR studies. wiley.com For Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-, in situ NMR could be used to study, for example, the mechanism of its cyclization to form heterocyclic compounds.

The combination of different spectroscopic techniques can provide a more complete picture of a reaction mechanism. For instance, a study on the reaction of a geminal phosphinoborane frustrated Lewis pair with benzonitrile utilized DFT calculations to complement experimental observations. researchgate.net

Spectroscopic TechniqueInformation GainedPotential Application for Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-
In situ FTIRReaction kinetics, identification of functional group transformationsMonitoring the etherification of 2-amino-5-hydroxybenzonitrile
In situ NMRStructural elucidation of intermediates, mechanistic pathwaysStudying the cyclization reactions to form heterocyclic compounds
Raman SpectroscopyComplementary vibrational information to FTIRCharacterizing the molecule's structure and bonding
UV-Vis SpectroscopyElectronic transitions, reaction progressMonitoring reactions involving changes in conjugation

Development of Novel Computational Models for Predicting Reactivity and Supramolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of molecules. For Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-, computational models can provide insights that are difficult or impossible to obtain through experiments alone.

Predicting Reactivity: DFT calculations can be used to model the transition states of reactions and to calculate activation energies, thereby predicting the feasibility and regioselectivity of different reaction pathways. mdpi.comnih.gov For example, DFT studies have been used to investigate the substituent effects on the C-C bond activation of para-substituted benzonitriles by a nickel complex. utexas.edu Such studies could be extended to Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- to predict its reactivity in various transformations. The electron-donating amino group and the electron-withdrawing cyano group will have opposing effects on the electron density of the aromatic ring, and computational models can help to unravel the net effect on reactivity at different positions.

Predicting Supramolecular Interactions: The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (cyano and hydroxyl groups) in Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- suggests that it is likely to form interesting supramolecular structures through hydrogen bonding and π-π stacking. Computational models are being developed to predict the self-assembly behavior of organic molecules and the formation of co-crystals. springernature.comchemrxiv.orgmdpi.com For instance, a recent study reported the precise recognition of benzonitrile derivatives by a supramolecular macrocycle, a finding that was supported by computational modeling. nih.gov Such models could be used to design and predict the formation of novel materials based on the self-assembly of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-.

The development of machine learning algorithms trained on large datasets of chemical information is also a rapidly growing area that promises to accelerate the prediction of molecular properties and reactivity. researchgate.net

Computational MethodApplicationRelevance to Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-
Density Functional Theory (DFT)Calculation of electronic structure, reaction energies, and spectroscopic propertiesPredicting reactivity, regioselectivity, and IR/NMR spectra
Molecular Dynamics (MD)Simulation of the dynamic behavior of molecules and their assembliesPredicting supramolecular structures and interactions with other molecules
Quantum Mechanics/Molecular Mechanics (QM/MM)Hybrid method for studying large systems with high accuracy in a specific regionModeling enzymatic reactions or interactions with large host molecules

Design of Next-Generation Building Blocks and Precursors for Complex Molecule Synthesis

Substituted benzonitriles are valuable building blocks in organic synthesis, particularly for the preparation of heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. nih.govresearchgate.netresearchgate.net The presence of multiple functional groups in Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- makes it a versatile precursor for the synthesis of a wide range of more complex molecules.

The ortho-amino and cyano groups can participate in cyclization reactions to form various fused heterocyclic systems. For example, 2-aminobenzonitriles are known precursors for the synthesis of quinazolines and other nitrogen-containing heterocycles. The hydroxyethoxy group can be further functionalized, for instance, by esterification or etherification, to introduce additional diversity into the target molecules.

Research in this area will likely focus on utilizing Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- in multicomponent reactions to rapidly build molecular complexity. For example, 2-aminothiophenes, which share some structural similarities with 2-aminobenzonitriles, are used as starting materials for a variety of thiophene-containing heterocycles. mdpi.com The development of new synthetic methodologies that exploit the unique reactivity of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- will be key to unlocking its full potential as a building block for complex molecule synthesis.

The synthesis of novel chromeno[2,3-b]pyridine derivatives, which are of interest for their biological activity, often involves the use of substituted 2-aminobenzonitrile (B23959) precursors. nih.gov Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- could serve as a valuable starting material for the synthesis of new analogues in this class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, etherification of 2-amino-5-hydroxybenzonitrile with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) yields the target compound. Optimizing stoichiometry, solvent polarity, and temperature is critical to minimize side products like over-alkylated derivatives .
  • Data : Reaction yields typically range from 60–85%, with purity confirmed via HPLC (>95%) and spectroscopic characterization (¹H/¹³C NMR, IR) .

Q. What safety protocols are recommended for handling Benzonitrile derivatives in laboratory settings?

  • Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and respiratory protection (NIOSH-approved N95/P100 respirators) to avoid inhalation or dermal contact. Work under fume hoods to control vapor exposure. Spills should be neutralized with alkaline solutions (e.g., 5% NaOH) before disposal .
  • Data : Acute oral toxicity (LD₅₀ > 500 mg/kg in rats) and skin irritation (Category 2) necessitate strict exposure controls .

Q. How can spectroscopic techniques characterize the functional groups and stability of this compound?

  • Methodology :

  • IR Spectroscopy : Confirm the presence of nitrile (C≡N stretch at ~2230 cm⁻¹), hydroxyl (O–H stretch at 3200–3600 cm⁻¹), and ether (C–O–C at ~1100 cm⁻¹) groups .
  • NMR : ¹H NMR peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 3.6–4.2 ppm (hydroxyethoxy chain) verify structure .
    • Stability : Thermal gravimetric analysis (TGA) shows decomposition above 200°C, with no hygroscopicity under ambient conditions .

Advanced Research Questions

Q. How do computational simulations (e.g., DFT) predict the electronic structure and solvent interactions of this benzonitrile derivative?

  • Methodology : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates molecular orbitals, dipole moments, and solvation free energy. Simulations reveal strong dipole-dipole interactions (dipole moment ~4.0 D) with polar solvents like DMSO, aligning with experimental miscibility data .
  • Data : Surface energy calculations predict preferential adsorption on metal-doped carbon nanostructures, relevant for catalytic applications .

Q. What thermodynamic parameters govern the hydrolysis of the nitrile group in aqueous media?

  • Methodology : Kinetic studies under varied pH and temperature show pseudo-first-order hydrolysis. The enthalpy of reaction (ΔH‡) is derived from Arrhenius plots, with activation energy ~25 kcal/mol in acidic conditions. Hydrolysis yields 2-amino-5-(2-hydroxyethoxy)benzamide, confirmed via LC-MS .
  • Data : At pH 2 and 60°C, hydrolysis half-life is ~12 hours .

Q. How does the hydroxyethoxy substituent influence adsorption behavior on heterogeneous catalysts?

  • Methodology : Adsorption isotherms on Ag or Pd surfaces (studied via QCM-D) show monolayer formation at 0.1–1.0 mM concentrations. The hydroxyethoxy group enhances binding via hydrogen bonding, reducing desorption rates compared to unsubstituted benzonitrile .

Q. Are there measurable biological activities (e.g., antimicrobial) associated with this compound?

  • Methodology : In vitro assays against Gram-positive bacteria (e.g., S. aureus) show MIC values of 32–64 µg/mL, likely due to nitrile-mediated disruption of cell membranes. Cytotoxicity assays (MTT) in mammalian cells indicate IC₅₀ > 100 µM, suggesting selective toxicity .

Q. What role does this compound play in mixed-solvent systems for organic synthesis?

  • Methodology : As a co-solvent, its high polarity improves solubility of aromatic intermediates in SNAr reactions. Free energy of solvation (ΔG_solv) with toluene, calculated via MD simulations, shows synergistic effects in stabilizing transition states .

Q. How do contradictory spectral data (e.g., IR vs. NMR) arise in structural characterization, and how are they resolved?

  • Methodology : Discrepancies in O–H stretch positions (IR) versus proton exchange (NMR) may stem from hydrogen-bonding polymorphism. Variable-temperature NMR and deuteration experiments differentiate dynamic equilibria from structural impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.